4,6-Dichloro-2-(difluoromethyl)quinoline
Description
4,6-Dichloro-2-(difluoromethyl)quinoline is a chemical compound with the molecular formula C10H5Cl2F2N and a molecular weight of 248.06 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Properties
IUPAC Name |
4,6-dichloro-2-(difluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F2N/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKHMPBUGHNCTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(difluoromethyl)quinoline typically involves the chlorination and fluorination of quinoline derivatives. One common method includes the reaction of 4,6-dichloroquinoline with difluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 4,6-Dichloro-2-(difluoromethyl)quinoline may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The process may also include purification steps like crystallization or distillation to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(difluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Reagents: Used for substitution reactions, such as sodium methoxide or potassium tert-butoxide.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline oxides or reduced quinoline compounds .
Scientific Research Applications
4,6-Dichloro-2-(difluoromethyl)quinoline has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Agrochemicals: It serves as a precursor for the synthesis of herbicides and pesticides.
Material Sciences: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-(difluoromethyl)quinoline involves its interaction with specific molecular targets. In pharmaceuticals, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: Another dichloroquinoline derivative used in the synthesis of chloroquine analogs.
2,3-Dichloro-5,6-dicyano-p-benzoquinone: A reagent used for benzylic and allylic C−H functionalization.
Uniqueness
4,6-Dichloro-2-(difluoromethyl)quinoline is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific electronic and steric characteristics .
Biological Activity
4,6-Dichloro-2-(difluoromethyl)quinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the quinoline family, which is known for a variety of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : C10H6Cl2F2N
- CAS Number : 1343235-22-2
The presence of chlorine and difluoromethyl groups in its structure enhances the compound's lipophilicity and biological activity, making it a candidate for further pharmacological studies.
Biological Activity
Recent studies have investigated the biological activity of 4,6-Dichloro-2-(difluoromethyl)quinoline across various domains:
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the quinoline structure can enhance its efficacy against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or inhibition of essential enzymes.
Anticancer Properties
4,6-Dichloro-2-(difluoromethyl)quinoline has been evaluated for its anticancer potential. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer).
Case Study: Apoptosis Induction
In a study assessing the pro-apoptotic effects of this compound:
- A549 Cells : Showed a late apoptosis rate of 42% ± 0.76.
- HCT116 Cells : Induced early and late apoptosis at rates of 9.09 ± 0.5 and 8.55 ± 0.33, respectively.
These findings suggest that the compound may disrupt cellular homeostasis in cancer cells, leading to programmed cell death.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The inhibition of COX-2 specifically has been linked to reduced inflammation and pain relief.
The biological activity of 4,6-Dichloro-2-(difluoromethyl)quinoline can be attributed to its interaction with various molecular targets:
- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication processes.
- Enzyme Inhibition : It inhibits key enzymes involved in inflammatory pathways (e.g., COX-1 and COX-2).
- Signal Transduction Modulation : Alters signaling pathways related to cell survival and apoptosis.
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 4,6-Dichloro-2-(difluoromethyl)quinoline | Moderate | Strong | Significant |
| 8-Hydroxyquinoline | High | Moderate | Low |
| Chloroquine | Moderate | High | Moderate |
This table highlights how 4,6-Dichloro-2-(difluoromethyl)quinoline compares with other quinoline derivatives in terms of biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
